2-((4-溴苯)偶氮)喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

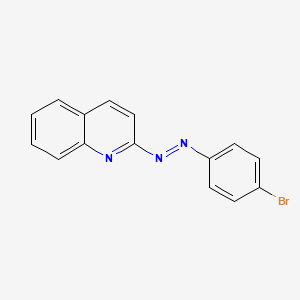

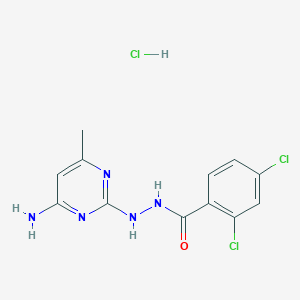

2-((4-Bromophenyl)diazenyl)quinoline is a chemical compound with the CAS Number: 24641-31-4 . It has a molecular weight of 284.16 and its IUPAC name is 2-(4-bromophenyl)quinoline . It is a solid at room temperature .

Synthesis Analysis

The synthesis of quinoline and its derivatives has been a topic of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

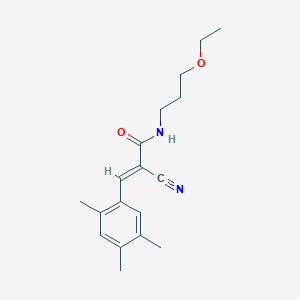

The molecular structure of 2-((4-Bromophenyl)diazenyl)quinoline is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI Code is 1S/C15H10BrN/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15/h1-10H and the InChI Key is SEVBQRQACXXUJG-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving quinoline and its derivatives are diverse and have been the subject of numerous studies . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized for the first time . The review highlights the advances in this area over the past 15 years . Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Physical And Chemical Properties Analysis

2-((4-Bromophenyl)diazenyl)quinoline is a solid at room temperature . It has a molecular weight of 284.16 .科学研究应用

防腐

喹啉及其衍生物以其防腐性能而闻名。由于它们能够通过配位键与表面金属原子形成稳定的螯合络合物,因此被广泛用作防腐材料。这些衍生物对金属腐蚀特别有效,这归因于它们的高电子密度,从而可以在金属表面上形成牢固的吸附和保护层。引入羟基、甲氧基、氨基和硝基等极性取代基会增强它们作为腐蚀抑制剂的有效性。这使得喹啉衍生物在各种工业应用中保护金属完整性方面具有价值 (Verma, Quraishi, & Ebenso, 2020).

光电材料

喹唑啉,包括具有喹啉结构的喹唑啉,已因其在光电器件中的应用而被广泛研究。它们的用途跨越电子器件、发光元件、光电转换元件和图像传感器。将喹唑啉和嘧啶环并入 π 扩展共轭体系在新型光电材料的创建中显示出巨大的希望。这些材料因其发光和电致发光特性而特别有价值,促进了有机发光二极管 (OLED) 的发展,包括白光 OLED 和红色磷光 OLED。操纵这些结构以用于各种光电应用的能力突出了喹啉衍生物的多功能性和潜力 (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

抗癌活性

喹啉骨架已被确认为抗癌药物设计和开发中的特权结构。它的多功能性在其存在于多种正在进行各种癌症临床试验的化合物中得到证明。基于喹啉的化合物已显示出广泛的生物活性,包括抗菌、抗炎和抗糖尿病作用。喹啉衍生物的治疗意义延伸到它们作为治疗癌症和疟疾等疾病的首选药物的作用。合成这些化合物的策略对于继续探索它们作为化疗剂的潜力至关重要 (Hussaini, 2016).

绿色化学方法

喹啉核心以其广泛的生物活性而闻名,包括抗癌、抗疟、抗菌、抗真菌、抗结核和抗利什曼原虫的特性。在喹啉骨架合成中寻找绿色化学方法导致了开发出最大程度减少使用有害化学物质、溶剂和催化剂的方法。这些更绿色、无毒和环保的方法对于喹啉类化合物的可持续发展至关重要。转向绿色化学不仅解决了人类健康和环境问题,还为喹啉衍生物在制药领域及其他领域的应用开辟了新途径 (Nainwal, Tasneem, Akhtar, Verma, Khan, Parvez, Shaquiquzzaman, Akhter, & Alam, 2019).

作用机制

While the specific mechanism of action for 2-((4-Bromophenyl)diazenyl)quinoline is not mentioned in the search results, quinoline-based compounds are known to exhibit a wide range of bioactivities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They are substructures of more complex systems usually related to biologically active synthetic or naturally occurring products (mainly alkaloids) .

安全和危害

未来方向

Quinoline and its derivatives have been the focus of many research studies due to their versatile applications in the fields of industrial and synthetic organic chemistry . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . The material is presented according to the type of heterocycle .

属性

IUPAC Name |

(4-bromophenyl)-quinolin-2-yldiazene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN3/c16-12-6-8-13(9-7-12)18-19-15-10-5-11-3-1-2-4-14(11)17-15/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSZMQCXWKUICJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)N=NC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-2-chloro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2530780.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2530782.png)

![prop-2-enyl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2530783.png)

![[(Z)-[Amino-(5-methyl-1,2-oxazol-3-yl)methylidene]amino] 6-chloropyridine-3-carboxylate](/img/structure/B2530792.png)

![Methyl 2-[(3-chlorobenzoyl)amino]-3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B2530796.png)

![3-(3-methylphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2530800.png)